molecular formula C9H18N2 B3149364 octahydro-1H-quinolizin-2-amine CAS No. 67092-45-9

octahydro-1H-quinolizin-2-amine

Cat. No.: B3149364
CAS No.: 67092-45-9
M. Wt: 154.25 g/mol
InChI Key: QTYYLKWVPVUNET-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizin-2-amine: is a chemical compound with the molecular formula C9H18N2. It is a saturated heterocyclic amine, featuring a quinolizine ring system that is fully hydrogenated

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the hydrogenation of quinolizidine derivatives using a catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic hydrogenation processes, which involve the use of transition metal catalysts and hydrogen gas under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinolizine-2-one.

  • Reduction: The compound can be further reduced to produce simpler amines or other derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the quinolizine ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinolizine-2-one derivatives.

  • Reduction: Simpler amines or reduced derivatives.

  • Substitution: Substituted quinolizines with various functional groups.

Scientific Research Applications

Chemistry: Octahydro-1H-quinolizin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which octahydro-1H-quinolizin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Quinolizidine: A closely related compound with one less hydrogenation step.

  • Quinolizine-2-one: An oxidized derivative of octahydro-1H-quinolizin-2-amine.

  • Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A derivative with an ethyl group attached.

Uniqueness: this compound is unique due to its fully saturated ring system, which provides stability and distinct reactivity compared to its unsaturated counterparts.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-4-6-11-5-2-1-3-9(11)7-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYLKWVPVUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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